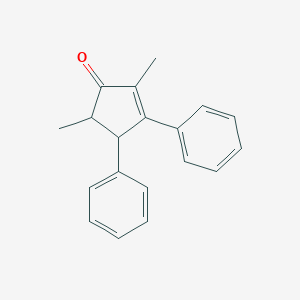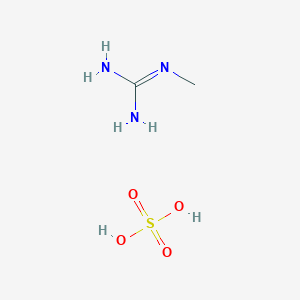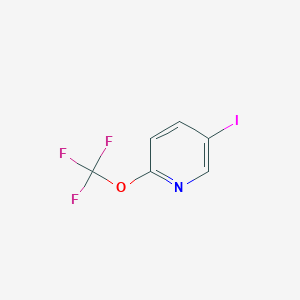
5-Iodo-2-(trifluoromethoxy)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Iodo-2-(trifluoromethoxy)pyridine (5-I-TFP) is a heterocyclic compound that has been studied extensively in recent years due to its potential applications in various fields of science and technology. 5-I-TFP has been found to be a useful reagent in organic synthesis, as well as a valuable intermediate in the synthesis of various other compounds. In addition, 5-I-TFP has been used in the development of new drugs and in the study of biochemical and physiological processes.
Applications De Recherche Scientifique
5-Iodo-2-(trifluoromethoxy)pyridine has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, particularly in the synthesis of heterocyclic compounds. 5-Iodo-2-(trifluoromethoxy)pyridine has also been used as an intermediate in the synthesis of other compounds, such as 2,6-difluoropyridine. In addition, 5-Iodo-2-(trifluoromethoxy)pyridine has been used in the development of new drugs, such as antifungal agents, and in the study of biochemical and physiological processes.
Mécanisme D'action
The mechanism of action of 5-Iodo-2-(trifluoromethoxy)pyridine is not yet fully understood. However, it is believed that the compound acts as a ligand, binding to certain proteins and enzymes in the body and modulating their activity. In addition, 5-Iodo-2-(trifluoromethoxy)pyridine may act as an inhibitor of certain enzymes, blocking their activity and preventing them from performing their intended function.
Biochemical and Physiological Effects
5-Iodo-2-(trifluoromethoxy)pyridine has been found to have a variety of biochemical and physiological effects. In animal studies, 5-Iodo-2-(trifluoromethoxy)pyridine has been found to have antifungal, anti-inflammatory, and anti-oxidant activities. In addition, 5-Iodo-2-(trifluoromethoxy)pyridine has been found to have immunomodulatory and anti-tumor effects. Finally, 5-Iodo-2-(trifluoromethoxy)pyridine has been found to have a protective effect against oxidative stress, as well as being able to reduce the levels of lipids and cholesterol in the body.
Avantages Et Limitations Des Expériences En Laboratoire
5-Iodo-2-(trifluoromethoxy)pyridine has several advantages for laboratory experiments. It is relatively inexpensive and easy to obtain, and it is stable under a wide range of conditions. In addition, 5-Iodo-2-(trifluoromethoxy)pyridine is soluble in most organic solvents and is relatively non-toxic. However, there are some limitations to the use of 5-Iodo-2-(trifluoromethoxy)pyridine in laboratory experiments. It is not very soluble in water, and its solubility in organic solvents can vary depending on the solvent used. In addition, 5-Iodo-2-(trifluoromethoxy)pyridine can be difficult to purify and can be subject to decomposition under certain conditions.
Orientations Futures
There are a number of potential future directions for the use of 5-Iodo-2-(trifluoromethoxy)pyridine. These include further research into its potential applications in the development of new drugs, as well as the development of new methods for its synthesis. In addition, further research into the biochemical and physiological effects of 5-Iodo-2-(trifluoromethoxy)pyridine could lead to new insights into the role of this compound in various biological processes. Finally, further research into the mechanism of action of 5-Iodo-2-(trifluoromethoxy)pyridine could lead to the development of new therapeutic strategies.
Méthodes De Synthèse
5-Iodo-2-(trifluoromethoxy)pyridine can be synthesized through a variety of methods. The most common method is the Friedel-Crafts alkylation of pyridine with iodotrifluoromethane. This reaction is catalyzed by an acid, such as aluminum chloride, and yields 5-Iodo-2-(trifluoromethoxy)pyridine as the major product. Other methods of synthesis include the reaction of pyridine with iodine and trifluoromethyl iodide, as well as the reaction of pyridine with trifluoroiodomethane.
Propriétés
IUPAC Name |
5-iodo-2-(trifluoromethoxy)pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F3INO/c7-6(8,9)12-5-2-1-4(10)3-11-5/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFWZFVCJFBKZFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1I)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F3INO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Iodo-2-(trifluoromethoxy)pyridine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

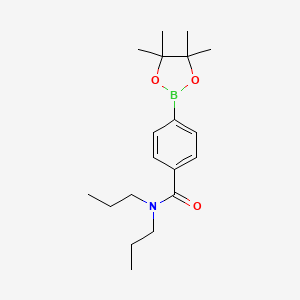
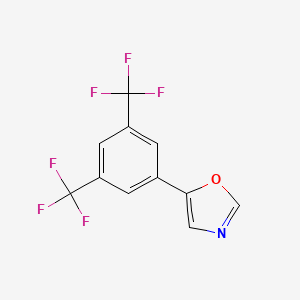

![1-[5-(Aminomethyl)-2-pyridyl]-N,N-dimethylmethanamine](/img/structure/B6355433.png)

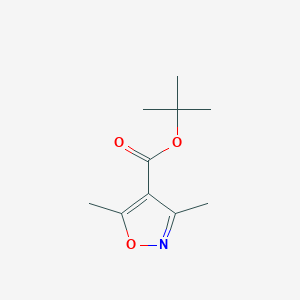
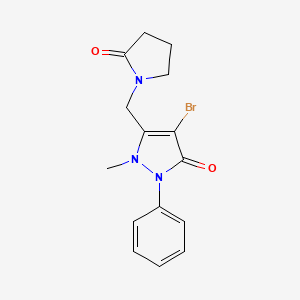

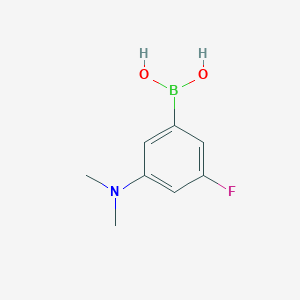

![(1R,4R,6S)-t-Butyl 6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B6355478.png)

